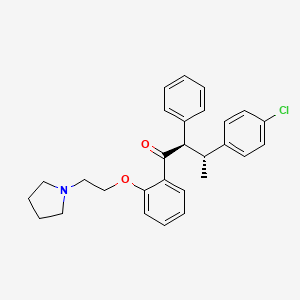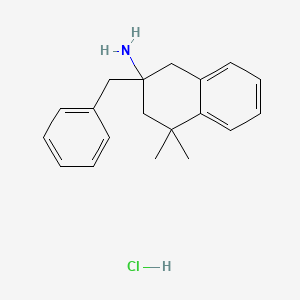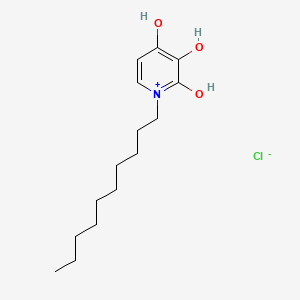
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:
Alkylation: Pyridine is alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 1-decylpyridine.
Hydroxylation: The decylpyridine is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce hydroxyl groups at the 2, 3, and 4 positions of the pyridine ring.
Quaternization: The hydroxylated product is treated with hydrochloric acid to form the quaternary ammonium salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.
Major Products:
Oxidation: Decylpyridine ketones or carboxylic acids.
Reduction: Decylpyridine.
Substitution: 1-Decyl-2,3,4-trihydroxypyridin-1-ium bromide or iodide.
Scientific Research Applications
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Decyl-2,3-dimethylimidazolium chloride: Similar in structure but with methyl groups instead of hydroxyl groups.
Cetylpyridinium chloride: A quaternary ammonium compound with a cetyl chain and a pyridinium core.
Dequalinium chloride: A quaternary ammonium compound with two quinaldinium rings and a decyl chain.
Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
Properties
CAS No. |
27985-82-6 |
|---|---|
Molecular Formula |
C15H26ClNO3 |
Molecular Weight |
303.82 g/mol |
IUPAC Name |
1-decylpyridin-1-ium-2,3,4-triol;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H |
InChI Key |
JHWKGTMBDKSMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




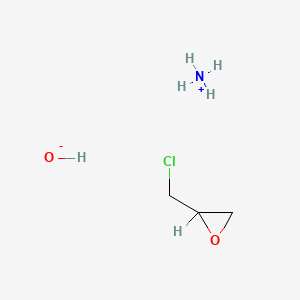
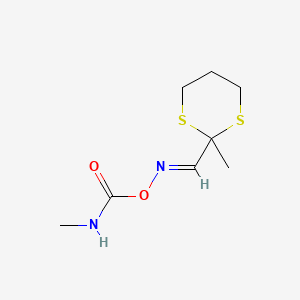

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
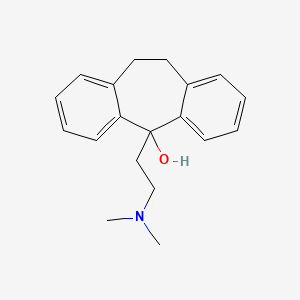
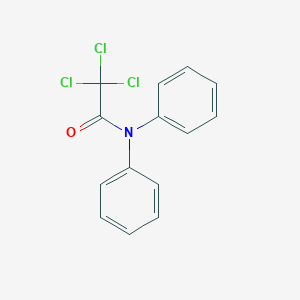
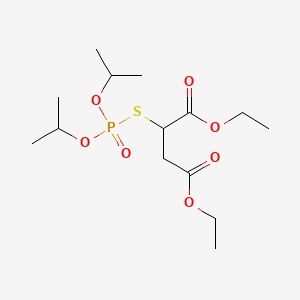
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

